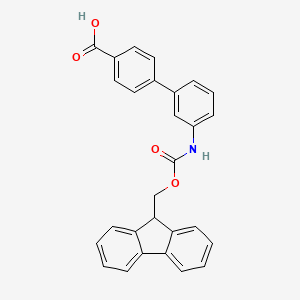

Fmoc-3-amino-4'-carboxybiphényle

Vue d'ensemble

Description

Fmoc-3-amino-4’-carboxybiphenyl is a chemical compound with the molecular formula C28H21NO4 and a molecular weight of 435.47 g/mol . It is primarily used in the field of proteomics research and is known for its role in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis .

Applications De Recherche Scientifique

Fmoc-3-amino-4’-carboxybiphenyl is widely used in scientific research, particularly in the following areas:

Chemistry: Used in solid-phase peptide synthesis to protect amino groups during the assembly of peptides.

Biology: Employed in the synthesis of peptide-based probes and biomolecules for studying biological processes.

Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.

Industry: Applied in the production of specialized peptides and proteins for various industrial applications.

Mécanisme D'action

Target of Action

Fmoc-3-amino-4’-carboxybiphenyl is primarily used in the field of proteomics research . Its main targets are amino acids in peptide chains . The compound plays a crucial role in the protection of these amino acids during peptide synthesis .

Mode of Action

The compound operates by protecting the amino group of amino acids during peptide synthesis . This is achieved through the introduction of the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Result of Action

The result of the action of Fmoc-3-amino-4’-carboxybiphenyl is the successful synthesis of peptides with protected amino groups . This allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-3-amino-4’-carboxybiphenyl is influenced by various environmental factors. For instance, the compound is stable when stored at 0-8°C . Additionally, the efficiency of the Fmoc group’s removal can be influenced by the concentration of the base used, with a 20% solution of piperidine in N,N-dimethylformamide (DMF) typically used .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-4’-carboxybiphenyl typically involves the coupling of free diaminobenzoic acid with Fmoc-amino acids. This one-step method yields pure products in 40-94% without any purification step other than precipitation . The reaction conditions are relatively mild, and the process does not require extensive purification, making it efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for Fmoc-3-amino-4’-carboxybiphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3-amino-4’-carboxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Nucleophiles: Various nucleophiles can react with the amino group in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine, which can then undergo further functionalization.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-3-amino-4-nitrobenzylamine: Similar in structure but contains a nitro group instead of a carboxyl group.

Fmoc-3-amino-4-methylbiphenyl: Contains a methyl group instead of a carboxyl group.

Uniqueness

Fmoc-3-amino-4’-carboxybiphenyl is unique due to the presence of both an amino group and a carboxyl group on the biphenyl scaffold. This allows for versatile functionalization and makes it particularly useful in peptide synthesis .

Propriétés

IUPAC Name |

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO4/c30-27(31)19-14-12-18(13-15-19)20-6-5-7-21(16-20)29-28(32)33-17-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWVHUOSIVZTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373306 | |

| Record name | Fmoc-3-amino-4'-carboxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215248-47-8 | |

| Record name | Fmoc-3-amino-4'-carboxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)